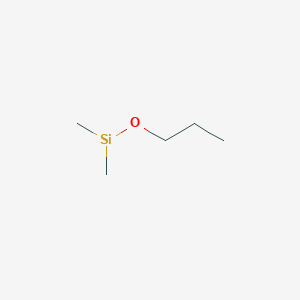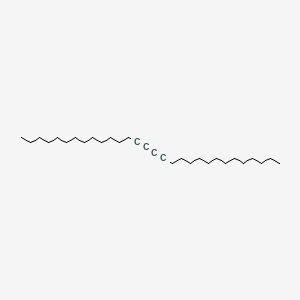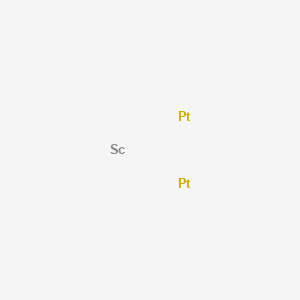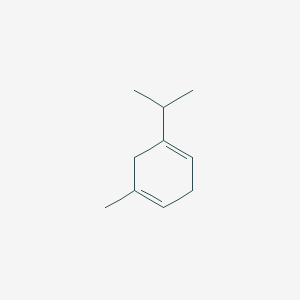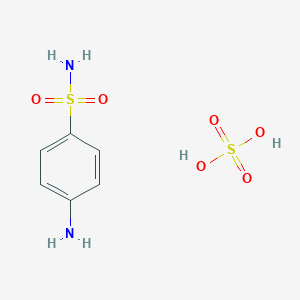
4-Aminobenzenesulfonamide;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzenesulfonamide, also known as sulfanilamide, is an organosulfur compound that belongs to the sulfonamide class. It is a white, crystalline solid that is soluble in water. Sulfanilamide has been historically significant as one of the first synthetic antimicrobial agents used to treat bacterial infections. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of aniline with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride, which is then treated with ammonia to yield 4-aminobenzenesulfonamide .
Industrial Production Methods
In industrial settings, the production of 4-aminobenzenesulfonamide involves large-scale sulfonation reactions. Aniline is reacted with sulfuric acid or chlorosulfonic acid under controlled conditions to produce the desired sulfonamide. The reaction is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Aminobenzenes.
Substitution: Various substituted benzenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfonamide derivatives.
Biology: Acts as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Medicine: Historically used as an antimicrobial agent to treat bacterial infections.
Industry: Employed in the production of dyes, herbicides, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-aminobenzenesulfonamide involves its role as a competitive inhibitor of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used to treat inflammatory bowel disease.
Uniqueness
4-Aminobenzenesulfonamide is unique due to its historical significance as one of the first synthetic antimicrobial agents. Its simple structure and ease of synthesis have made it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
65649-97-0 |
|---|---|
Molekularformel |
C6H10N2O6S2 |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
4-aminobenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C6H8N2O2S.H2O4S/c7-5-1-3-6(4-2-5)11(8,9)10;1-5(2,3)4/h1-4H,7H2,(H2,8,9,10);(H2,1,2,3,4) |
InChI-Schlüssel |
BCRBVZRKVOEEDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
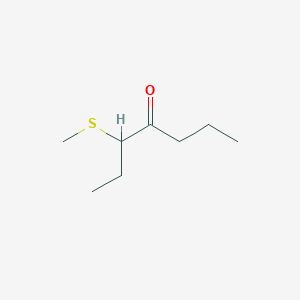
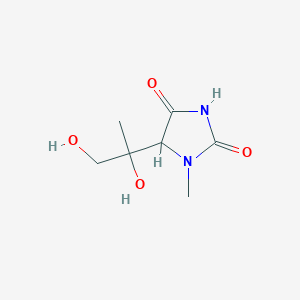
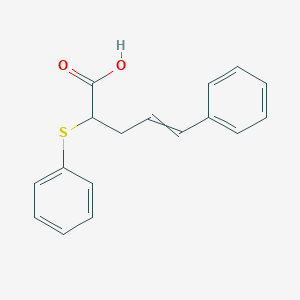
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
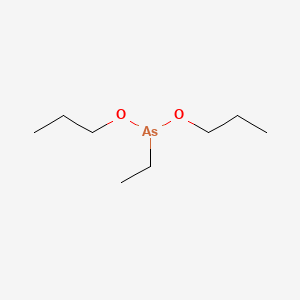
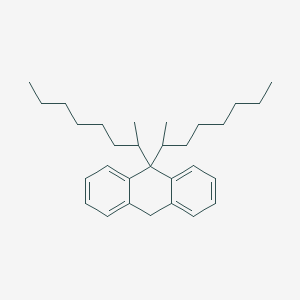
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)


